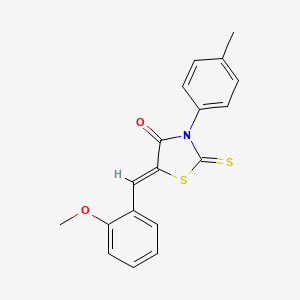

(Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S2/c1-12-7-9-14(10-8-12)19-17(20)16(23-18(19)22)11-13-5-3-4-6-15(13)21-2/h3-11H,1-2H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFCCQSBNVHDQW-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding thiazolidine derivative.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one typically involves the condensation of 2-thioxo-3-(p-tolyl)thiazolidin-4-one with 2-methoxybenzaldehyde. The reaction conditions may include the use of solvents such as ethanol or DMF, and the product can be purified through recrystallization techniques. Characterization is often performed using techniques like NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound .

Anticancer Activity

Research has shown that thiazolidinone derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle proteins, leading to inhibited proliferation of cancer cells .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15 | Caspase activation |

| Study B | HeLa | 10 | Cell cycle arrest |

| Study C | A549 | 12 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one exhibits significant antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) against common bacterial strains such as Staphylococcus aureus and Escherichia coli are notably low, suggesting potential for development as an antimicrobial agent .

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| S. aureus | 8 | Bactericidal |

| E. coli | 16 | Bacteriostatic |

| C. albicans | 10 | Fungicidal |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one has been investigated for anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, making it a candidate for treating inflammatory diseases .

Case Studies

- Case Study on Anticancer Properties : A study published in Acta Pharmaceutica evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. The results indicated that compounds similar to (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one significantly reduced cell viability through apoptosis pathways .

- Antimicrobial Testing : Another case study assessed the antimicrobial activity against clinical isolates of bacteria and fungi. The findings showed that this compound effectively inhibited growth at low concentrations, supporting its potential use in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the thiazolidinone ring.

4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound has a similar aromatic structure but different functional groups.

Uniqueness

What sets (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one apart is its combination of the thiazolidinone ring with the methoxyphenyl and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Thiazolidin-4-one Compounds

Thiazolidin-4-ones are a class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. They exhibit a wide range of biological activities, including:

- Anticancer

- Antidiabetic

- Antimicrobial

- Anti-inflammatory

- Antioxidant

The structural modifications at various positions (2, 3, and 5) on the thiazolidin-4-one scaffold can significantly influence their biological efficacy and pharmacological profiles .

The biological activity of (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one can be attributed to several mechanisms:

- Anticancer Activity : Thiazolidin-4-one derivatives have shown potential as anticancer agents through apoptosis induction in cancer cells. For instance, compounds in this class can activate both intrinsic and extrinsic apoptotic pathways, leading to cell death in various cancer cell lines such as HeLa and MCF7 .

- Antidiabetic Effects : Some thiazolidinone derivatives exhibit PPARγ agonistic activity, which is crucial for glucose metabolism and insulin sensitivity. This makes them potential candidates for managing diabetes mellitus .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy can be enhanced through structural modifications, such as the introduction of electron-donating groups .

Anticancer Activity

A study highlighted that thiazolidin-4-one derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin. For example, certain derivatives showed anti-proliferative activity with IC50 values ranging from 0.50 μM to 1.00 μM against MCF7 cells, indicating their potential as effective anticancer agents .

Antidiabetic Activity

Research has shown that modifications at the 5-position of thiazolidinones can enhance their affinity for PPARγ receptors. This interaction is vital for developing new antidiabetic drugs that could offer fewer side effects compared to existing treatments .

Antimicrobial Activity

In vitro studies demonstrated that (Z)-5-(2-methoxybenzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one exhibited potent antibacterial activity against common pathogens such as E. coli and S. aureus. The compound's structure was optimized to enhance its bioactivity, with substitutions leading to increased inhibition rates .

Data Table: Biological Activities of Thiazolidin-4-One Derivatives

Q & A

Q. Basic Research Focus

- NMR spectroscopy :

- X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C=S bond ~1.65 Å, C=O ~1.22 Å). R factors < 0.05 ensure high precision .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion at m/z ~395) .

How can computational methods like DFT or molecular docking be applied to study the electronic structure or ligand-target interactions of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, electron-withdrawing substituents (e.g., p-tolyl) lower LUMO energy, enhancing electrophilicity .

- Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) or EGFR kinase. Docking scores (e.g., −8.5 kcal/mol) correlate with experimental IC₅₀ values from enzyme inhibition assays .

- Molecular Dynamics (MD) : Simulates binding stability in aqueous environments, assessing hydrogen-bond interactions with active-site residues (e.g., Arg120 in COX-2) .

What strategies are employed to resolve contradictions in biological activity data across different studies?

Q. Advanced Research Focus

- Dose-response validation : Replicates assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., MCF-7 vs. HeLa) to confirm IC₅₀ consistency .

- Metabolic stability testing : Compares in vitro (microsomal assays) and in vivo (rodent models) half-lives to address bioavailability discrepancies .

- Structural analogs : Synthesizes derivatives (e.g., replacing p-tolyl with fluorophenyl) to isolate substituent effects on activity .

What are the reported biological activities of this thiazolidinone derivative, and what in vitro models are typically used?

Q. Basic Research Focus

- Anticancer : IC₅₀ values of 5–20 μM in breast (MCF-7) and colon (HCT-116) cancer cells via apoptosis induction (caspase-3 activation) .

- Antimicrobial : MIC values of 8–32 μg/mL against S. aureus and E. coli in broth microdilution assays .

- Anti-inflammatory : COX-2 inhibition (60–80% at 10 μM) measured via ELISA .

How does the stereochemistry (Z-configuration) influence the compound’s reactivity and biological interactions, and what methods validate this configuration?

Q. Advanced Research Focus

- Steric effects : The Z-isomer’s planar benzylidene group facilitates π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity .

- Validation methods :

What purification techniques are recommended for this compound, and how do solvent choices impact yield and purity?

Q. Basic Research Focus

- Recrystallization : Ethanol/water mixtures yield 70–85% purity, while DCM/hexane systems improve crystallinity .

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent achieves >95% purity .

- Solvent polarity : Low-polarity solvents (e.g., toluene) minimize by-product formation during condensation .

What are the challenges in achieving high enantiomeric purity during synthesis, and how can chiral catalysts or chromatography address this?

Q. Advanced Research Focus

- Racemization risk : Basic conditions during condensation may epimerize the Z-isomer.

- Chiral resolution :

How is the stability of this compound under different pH and temperature conditions assessed, and what degradation products are observed?

Q. Basic Research Focus

- pH stability : Incubation in buffers (pH 1–13) at 37°C for 24 h, monitored via HPLC. Degradation occurs above pH 10, yielding thioamide by-products .

- Thermal stability : TGA shows decomposition onset at ~200°C, with mass loss corresponding to CO and S elimination .

What in silico approaches are utilized to predict ADMET properties, and how do they correlate with experimental pharmacokinetic data?

Q. Advanced Research Focus

- ADMET prediction :

- Experimental correlation : Rat plasma assays show t₁/₂ = 3–5 h, aligning with in silico predictions of rapid clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.